

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxymethylphenoxyacetic Acid

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Compound of Interest

Compound Name: 4-Hydroxymethylphenoxyacetic acid

Cat. No.: B556543

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Hydroxymethylphenoxyacetic acid** (CAS No. 68858-21-9), a versatile organic compound with applications in pharmaceuticals and as a plant growth regulator.^[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Physicochemical Data

A summary of the key physicochemical properties of **4-Hydroxymethylphenoxyacetic acid** is presented below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₄	[1]
Molecular Weight	182.17 g/mol	
Appearance	White to off-white powder/solid	[1]
Melting Point	112-114 °C	
Boiling Point (Predicted)	372.6±17.0 °C	[2]
pKa (Predicted, Strongest Acidic)	4	[3]
LogP (Computed, XLogP3)	0.6	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]
CAS Registry Number	68858-21-9	[5]

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of organic compounds like **4-Hydroxymethylphenoxyacetic acid** are outlined below. These represent standard laboratory procedures.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

- **Sample Preparation:** A small amount of the finely powdered **4-Hydroxymethylphenoxyacetic acid** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

- **Apparatus:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a calibrated thermometer or a digital temperature sensor.
- **Heating:** The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point of the substance.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Methodology:

- **Solution Preparation:** A precise weight of **4-Hydroxymethylphenoxyacetic acid** is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has limited aqueous solubility, to create a solution of known concentration.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Monitoring:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

LogP Determination (Shake-Flask Method)

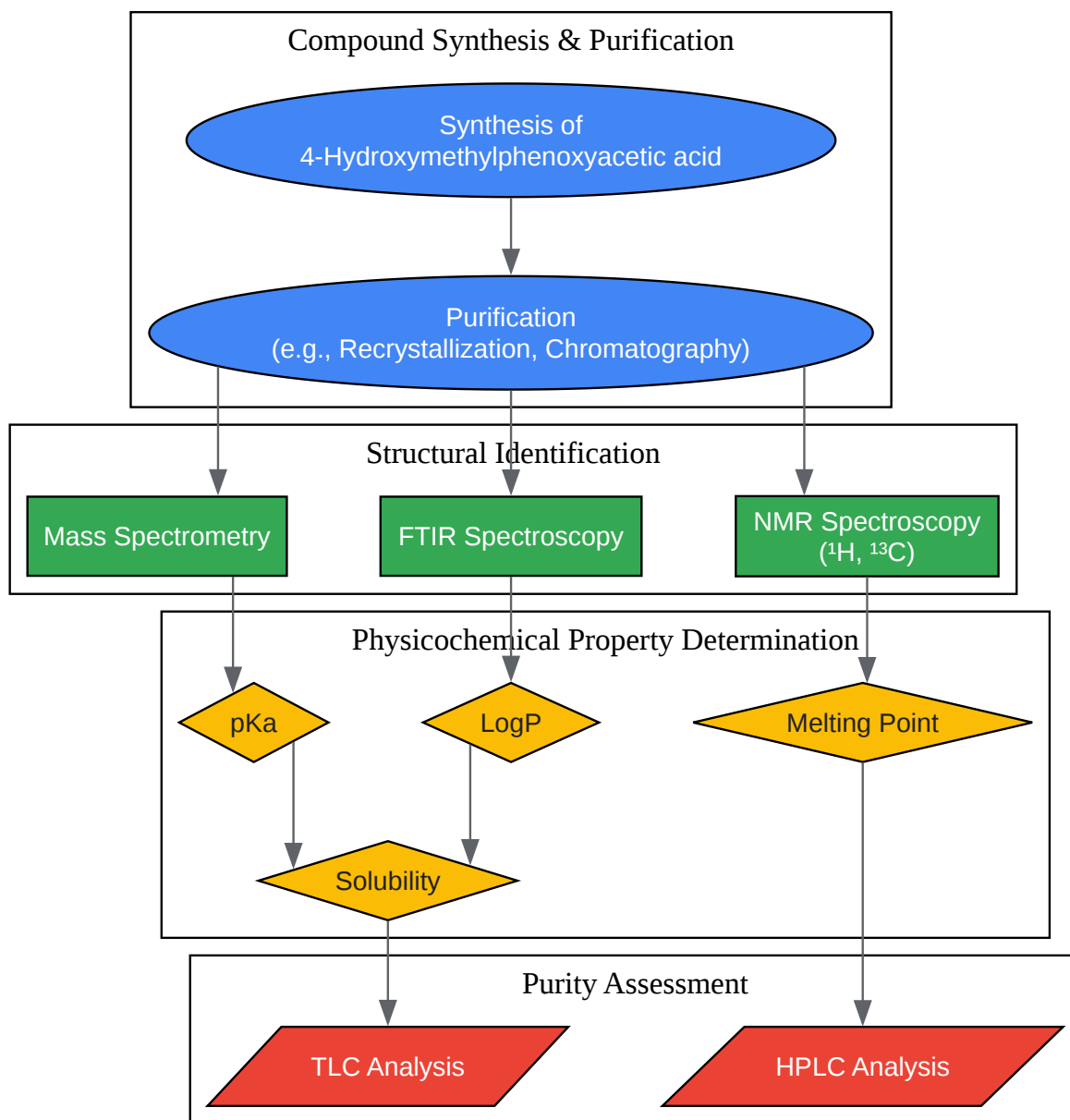
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes.

Methodology:

- **System Preparation:** Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation of the two phases.
- **Partitioning:** A known amount of **4-Hydroxymethylphenoxyacetic acid** is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase.
- **Equilibration:** The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- **Concentration Analysis:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Visualizations

As no specific signaling pathways for **4-Hydroxymethylphenoxyacetic acid** are extensively documented in publicly available literature, a logical workflow for the physicochemical characterization of a novel organic compound is presented below. This workflow is essential in the early stages of drug discovery and development.



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Physicochemical characterization workflow for a novel organic compound.

This diagram illustrates a logical progression from the synthesis and purification of a compound to its structural identification and the determination of its key physicochemical properties, culminating in a final purity assessment. This systematic approach ensures that a

comprehensive and reliable profile of the compound is established before it proceeds to further biological and pharmacological evaluation.

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